An In-depth Technical Guide to N-benzyl-N-methyl-1-benzofuran-2-carboxamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-benzyl-N-methyl-1-benzofuran-2-carboxamide: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of N-benzyl-N-methyl-1-benzofuran-2-carboxamide, a molecule of significant interest within the domain of medicinal chemistry. By leveraging established principles and data from structurally related compounds, this document will detail its chemical architecture, predict its physicochemical properties, and outline a robust synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic compounds.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structure, consisting of a fused benzene and furan ring, confers specific physicochemical properties that are conducive to interactions with biological targets.[3] Marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone feature the benzofuran scaffold, highlighting its therapeutic relevance.[1] Furthermore, derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The N-benzyl-N-methyl-1-benzofuran-2-carboxamide, the subject of this guide, combines this potent scaffold with an N-substituted carboxamide, a functional group also prevalent in many bioactive molecules. This unique combination suggests a high potential for novel biological activity.
Chemical Structure and Identification
The foundational step in understanding any molecule is to define its structure and chemical identity.
Molecular Structure
N-benzyl-N-methyl-1-benzofuran-2-carboxamide is characterized by a central benzofuran ring system, with a carboxamide group at the 2-position. The nitrogen atom of the carboxamide is substituted with both a methyl group and a benzyl group.
Caption: Chemical structure of N-benzyl-N-methyl-1-benzofuran-2-carboxamide.
Chemical Identifiers
A precise identification of the molecule is crucial for database searches and regulatory purposes.
| Identifier | Value |
| IUPAC Name | N-benzyl-N-methyl-1-benzofuran-2-carboxamide |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2 |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | 100-120 °C | Solid at room temperature is expected due to the rigid aromatic structure and amide group capable of dipole-dipole interactions. Similar N-aryl benzamides have melting points in this range. |
| Boiling Point | > 400 °C | High boiling point is anticipated due to the high molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Insoluble in water. | The presence of the polar amide group and the large nonpolar aromatic rings suggest this solubility profile. |
| LogP | ~3.5 | The octanol-water partition coefficient is predicted to be in this range, indicating good lipophilicity, which is often a desirable trait for drug candidates. |
| Appearance | White to off-white crystalline solid | Based on the appearance of similar benzofuran derivatives.[2] |
Proposed Synthesis and Experimental Workflow
The synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide can be reliably achieved through a standard amidation reaction. This involves the coupling of 1-benzofuran-2-carboxylic acid with N-benzyl-N-methylamine.
Synthetic Pathway
The proposed two-step synthesis starts with the commercially available 1-benzofuran-2-carboxylic acid. The first step is the activation of the carboxylic acid, followed by the coupling with the secondary amine.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzofuran-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzofuran-2-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 eq) in excess.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 1-benzofuran-2-carbonyl chloride can be used in the next step without further purification.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The acid chloride is a highly reactive intermediate, making it an excellent electrophile for the subsequent amidation reaction.
Step 2: Synthesis of N-benzyl-N-methyl-1-benzofuran-2-carboxamide
-
Dissolve the crude 1-benzofuran-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve N-benzyl-N-methylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 1-benzofuran-2-carbonyl chloride to the cooled amine solution dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality: The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive. The dropwise addition at low temperature helps to control the exothermic nature of the reaction.
Alternative Synthetic Strategies
Modern synthetic methodologies offer alternative routes to benzofuran-2-carboxamides. One such approach is the use of palladium-catalyzed C-H arylation combined with a transamidation protocol.[1][4][5] This method allows for the late-stage diversification of the benzofuran scaffold, which can be highly advantageous in a drug discovery setting for generating a library of analogues.[6]
Potential Biological and Pharmacological Relevance
The benzofuran-2-carboxamide scaffold is a well-established pharmacophore. Derivatives have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Numerous benzofuran derivatives have been reported to exhibit potent anticancer properties.[3] For instance, certain benzene-sulfonamide-based benzofuran carboxamides have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of various cancers.[3]
-
Neuroprotective Effects: N-phenylbenzofuran-2-carboxamide derivatives have been synthesized and evaluated as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.[7]
-
Immunomodulatory Activity: Recent studies have identified benzofuran-2-carboxylic acid derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP), a critical regulator of T-cell receptor signaling, suggesting their potential in cancer immunotherapy.[8]
The introduction of the N-benzyl-N-methyl group can significantly influence the pharmacological profile of the parent scaffold. The benzyl group can engage in pi-stacking interactions with aromatic residues in a binding pocket, while the N-methyl group can affect the conformational flexibility and metabolic stability of the molecule.[9] Therefore, N-benzyl-N-methyl-1-benzofuran-2-carboxamide represents a promising candidate for screening in various biological assays, particularly in the areas of oncology and neurodegenerative diseases.
Conclusion
N-benzyl-N-methyl-1-benzofuran-2-carboxamide is a novel molecule with a high potential for interesting biological activity, owing to its combination of the privileged benzofuran scaffold and a specifically substituted carboxamide moiety. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, field-proven synthetic protocol. The information presented herein serves as a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound.
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